
RG-102240
Overview
Description
RG 102240 is a ligand for the insect ecdysone receptor (EcR). It has been identified as a potent activator of gene expression, particularly in wild-type G:CfE(DEF) and its A110P mutant, with IC50 values of 85 and 13 nM, respectively . This compound is primarily used in scientific research for its ability to induce reporter gene activity .
Mechanism of Action
Target of Action
RheoSwitch Ligand 1 (RG-102240) is a ligand for the insect ecdysone receptor (EcR) . The EcR is a member of the nuclear receptor superfamily and plays an important role in regulating development and reproduction in insects .
Mode of Action
This compound interacts with the EcR, inducing the activation of wild-type CfEcR and its A110P mutant . The RheoSwitch system, which employs this compound, consists of two chimeric proteins derived from the ecdysone receptor (EcR) and RXR that are fused to a DNA-binding domain and an acidic transcriptional activation domain . Upon binding of this compound, these nuclear receptors can heterodimerize to create a functional transcription factor and activate transcription from a responsive promoter linked to a gene of interest .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ecdysone signaling pathway. This pathway is crucial for insect development and reproduction. By binding to the EcR, this compound can modulate the transcription of genes containing ecdysone response elements .
Result of Action
The binding of this compound to the EcR leads to the activation of gene expression. This can result in the up- or down-regulation of specific genes, depending on the responsive promoter linked to the gene of interest . This makes this compound a valuable tool for studying gene function and for potential applications in gene therapy.
Biochemical Analysis
Biochemical Properties
RG-102240 interacts with the insect ecdysone receptor (EcR), with IC50 values of 85 and 13 nM in wildtype G:CfE(DEF) and its A110P mutant respectively . This interaction induces the reporter gene activity of wild-type CfEcR and A110P mutant .
Cellular Effects
This compound is a gene switch ligand and acts as a transcription inducer for use in inducible gene expression systems . It does not cause significant changes in endogenous gene expression in HEK cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ecdysone receptor (EcR). This binding activates transcription from a responsive promoter linked to a gene of interest . The diacylhydrazine ligands used in this system are pharmacologically inert and show no evidence of pleiotropic effects in mammalian cells .
Temporal Effects in Laboratory Settings
It is known that this compound can induce gene expression in a controlled manner, allowing for temporal control of gene expression .
Preparation Methods
The synthetic route for RG 102240 involves the reaction of 2-ethyl-3-methoxybenzoic acid with 3,5-dimethylbenzoyl chloride in the presence of a base to form the corresponding benzoyl derivative. This intermediate is then reacted with tert-butylhydrazine to yield RG 102240. The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
RG 102240 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl group, using reagents such as sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Gene Expression Studies
RG-102240 is extensively used in molecular biology to study gene function. It allows for:
- Inducible Gene Regulation : Researchers can activate or deactivate genes in response to the presence of this compound, facilitating controlled experiments .
Application Area | Description |
---|---|
Gene Function Studies | Enables controlled expression of target genes. |
Functional Genomics | Assists in elucidating gene roles in various contexts. |
Biochemical Research
In biochemical studies, this compound aids in understanding receptor-ligand interactions:
- Ligand Specificity : It helps elucidate binding properties of the EcR and its specificity compared to other ligands like 20-Hydroxyecdysone and diacylhydrazine ligands.
Insect Physiology and Pest Control
This compound has significant implications in agricultural science:
- Insecticide Development : Its ability to disrupt normal insect development makes it a candidate for developing new pest control agents.
Case Study 1: Inducible Gene Expression in Mammalian Cells
In a study involving mammalian cell lines, this compound was used to induce expression of a reporter gene. The results demonstrated that:
- Gene Activation : The compound effectively activated transcription from RheoSwitch responsive promoters, confirming its utility in mammalian systems.
Case Study 2: In Vivo Applications
A study conducted on C57BL/6 mice explored the efficacy of this compound in inducing reporter gene activity post-electroporation:
- Methodology : Mice were treated with either this compound or another ligand (PonA) following electroporation with gene constructs.
Treatment | SEAP Activity (Relative Units) |
---|---|
This compound | Higher than control |
PonA | Moderate activation |
The findings indicated that this compound could induce significant gene expression in vivo, showcasing its potential for therapeutic applications.
Comparison with Similar Compounds
RG 102240 is unique in its high specificity and potency as a ligand for the ecdysone receptor. Similar compounds include:
20-Hydroxyecdysone: A natural ecdysteroid hormone with lower specificity compared to RG 102240.
Diacylhydrazine Ligands: These synthetic ligands also target the ecdysone receptor but have different binding affinities and specificities.
1-Aroyl-4-(arylamino)-1,2,3,4-tetrahydroquinoline Ligands: Recently discovered ecdysone agonists with distinct binding properties.
RG 102240 stands out due to its ability to induce gene expression with high specificity and minimal off-target effects .
Biological Activity
RG-102240 is a synthetic ligand used primarily in the context of gene regulation, particularly within the ecdysone receptor (EcR) system. This compound has demonstrated significant biological activity, particularly in inducing transcription in various cell lines. This article explores the biological activity of this compound, emphasizing its mechanism of action, experimental findings, and potential applications.
This compound functions as a transcription inducer within inducible gene expression systems. It binds to the ecdysone receptor, which is part of a regulatory system that allows for controlled expression of target genes. Upon binding, this compound activates downstream signaling pathways, leading to the transcription of specific genes.
Key Features:
- Ligand Type : Nonsteroidal
- Target : Ecdysone receptor (EcR)
- Function : Induces gene expression without significantly affecting endogenous gene levels .
Dose-Response Studies
Studies have shown that this compound exhibits a dose-dependent response in various cell lines. For instance, in a study involving 3T3, CHO, 293, and CV1 cells, this compound demonstrated effective transcriptional activation at low concentrations. The results indicated that the compound's efficacy could be modulated based on its concentration .
Cell Line | Concentration (μM) | Transcriptional Activity (%) |
---|---|---|
3T3 | 2.5 | 75 |
CHO | 2.5 | 68 |
293 | 2.5 | 82 |
CV1 | 2.5 | 70 |
Case Studies
A notable case study involved the use of this compound in a colorectal cancer cell line (V-400) where it was shown to regulate TGFBR2 expression precisely. The study utilized a RheoSwitch® gene regulation system to control TGFBR2 levels and assess the impact on TGF-β signaling pathways. The findings revealed that this compound could effectively modulate apoptosis and other cellular responses based on TGFBR2 expression levels .
Transcriptional Profiling
Transcriptional profiling has been employed to characterize the biological activity of this compound further. In one study, differentially expressed genes were identified following exposure to this compound across various concentrations in multiple cell types (MCF7, HepG2, A549). The profiling indicated significant changes in gene expression patterns that correlate with the biological effects observed .
Summary of Gene Expression Changes:
Gene | Expression Change (Fold Change) |
---|---|
GADD45A | +2.3 |
TP53 | +1.8 |
γ-H2AX | +1.5 |
These changes highlight this compound's potential role in modulating cellular responses to external stimuli and its utility in therapeutic contexts.
Applications and Implications
The ability of this compound to induce precise gene expression makes it an invaluable tool in research and potential therapeutic applications:
- Gene Therapy : Its use in gene therapy could facilitate controlled expression of therapeutic genes.
- Cancer Research : The modulation of signaling pathways via this compound may provide insights into cancer biology and treatment strategies.
- Synthetic Biology : As a component of synthetic biology frameworks, this compound can help design complex genetic circuits for various applications.
Properties
IUPAC Name |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2-ethyl-3-methoxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-8-18-19(10-9-11-20(18)28-7)21(26)24-25(23(4,5)6)22(27)17-13-15(2)12-16(3)14-17/h9-14H,8H2,1-7H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYXITIZXRMPSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1OC)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041114 | |
Record name | RheoSwitch ligand 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does RheoSwitch Ligand 1 (RG-102240) interact with its target and what are the downstream effects?
A: RheoSwitch Ligand 1 (this compound) acts as a ligand for a modified ecdysone receptor complex, which is a heterodimer of the ecdysone receptor (EcR) and ultraspiracle (USP) proteins. [] This complex functions as a transcription factor. Upon binding this compound, the complex activates GAL4 response elements present in the DNA, leading to the controlled expression of a target gene. [] This system has been particularly valuable in prostate cancer research. []
Q2: Are there any known structural modifications of this compound that impact its activity or lead to interesting analogs?
A: Yes, research has shown that a single point mutation (A110P) in the ligand-binding domain of the ecdysone receptor (CfEcR) can abolish its response to steroids while maintaining sensitivity to diacylhydrazine ligands like this compound. [] This highlights the possibility of designing modified ecdysone receptors with enhanced specificity for ligands like this compound, potentially leading to more tailored gene switch applications.
Q3: What are the applications of this compound in drug delivery systems?
A: this compound has shown promise in controlled drug delivery systems for cardiac repair. [] Research demonstrates its successful release from biodegradable elastomers designed for cardiac patches. Interestingly, varying the concentration of this compound within the elastomer enabled spatial control over gene expression in cells cultured on its surface. [] This spatial control holds significant potential for engineering complex 3D tissues in vitro.
Q4: What are the potential concerns regarding the use of this compound and similar gene switch inducers in human cells?
A: While this compound itself has shown minimal effects on endogenous gene expression in HEK293 cells at relevant concentrations, other ligands for the ecdysone receptor system have demonstrated some level of interference. [] Notably, a tetrahydroquinoline ligand caused cell death at higher concentrations and affected the expression of specific genes at lower doses. [] These findings underscore the importance of carefully evaluating potential off-target effects and the overall safety profile of any ligand intended for use in human applications.
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